cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol

Organic Synthesis Stereochemistry Solifenacin Metabolite

cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol (CAS 90861-85-1) is a chiral tetrahydroisoquinoline derivative with a defined cis-configuration at the 1- and 4-positions. It is a crucial synthetic intermediate specifically used for constructing the cis-Hydroxy Solifenacin N-Oxide diastereomer mixture, a primary metabolite of the overactive bladder drug Solifenacin.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B13409467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O
InChIInChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15-/m0/s1
InChIKeyCJDAAEDVKRKQSN-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol: A Key Chiral Intermediate for Solifenacin Metabolite Synthesis and Impurity Profiling


cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol (CAS 90861-85-1) is a chiral tetrahydroisoquinoline derivative with a defined cis-configuration at the 1- and 4-positions . It is a crucial synthetic intermediate specifically used for constructing the cis-Hydroxy Solifenacin N-Oxide diastereomer mixture, a primary metabolite of the overactive bladder drug Solifenacin . Its rigid bicyclic structure and stereochemical specificity make it a controlled impurity reference standard, known as Solifenacin Impurity 15, in pharmaceutical quality control .

Why Structural Analogs of cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol Cannot Support Targeted Synthesis or Regulatory Compliance


Generic substitution with alternative isomers or des-hydroxy analogs fails due to the compound's specific stereochemical role. The synthesis of the targeted solifenacin metabolite, cis-Hydroxy Solifenacin N-Oxide, requires the precise cis relative configuration to correctly install the 4-hydroxy group in the final diastereomer mixture . Using the trans-isomer (CAS 90861-84-0) or the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (EP Impurity A) lacks the essential 4-hydroxy functionality and leads to a different stereochemical outcome, making them unsuitable for this pathway . In a regulatory context, this exact cis-isomer is a specific, controlled impurity (Solifenacin Impurity 15) that must be accurately identified and quantified; substituting it with an unqualified standard would invalidate an analytical method and jeopardize regulatory submissions .

Quantitative Evidence for Selecting cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol Over Related Compounds


Stereochemical Purity Required for Diastereomerically Controlled Metabolite Synthesis

The synthesis of cis-Hydroxy Solifenacin N-Oxide, a key solifenacin metabolite, is contingent upon the use of this specific cis-configured intermediate. The synthetic pathway uses cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol to yield a controlled mixture of diastereomers (H953485), establishing a direct structural dependency . In contrast, its closest analog, trans-1,2,3,4-tetrahydro-1-phenyl-4-isoquinolinol (CAS 90861-84-0), is explicitly documented as an intermediate for the same mixture, indicating that both isomers are not functionally interchangeable and that the cis-configuration is the essential precursor for one of the specific diastereomers in the mixture .

Organic Synthesis Stereochemistry Solifenacin Metabolite

Regulatory Requirement for a Specific Pharmacopeial Impurity Standard

For pharmaceutical quality control, the European Pharmacopoeia (EP) and related monographs define this compound as a specific named impurity, Solifenacin Impurity 15 . The ICH Q3A/Q3B principles set a standard limit for any individual known impurity in a drug substance to typically not exceed 0.10% w/w [1]. A high-purity reference standard of this exact cis-isomer is therefore required to develop and validate an HPLC or HPTLC method capable of accurately quantifying its presence at or below this threshold in solifenacin succinate API batches. Using a non-certified analog or a mixture of isomers would compromise method specificity and accuracy, leading to non-compliance.

Pharmaceutical Analysis Quality Control Reference Standard

Differentiation from the Non-Hydroxylated Solifenacin EP Impurity A

A critical structural analog is (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (Solifenacin EP Impurity A, CAS 118864-75-8), which lacks the 4-hydroxyl group [1]. This non-hydroxylated impurity is a key starting material in solifenacin synthesis, whereas our target cis-isomer is a downstream, oxidized process impurity or degradation product. A stability-indicating HPTLC method was developed to simultaneously detect and quantify solifenacin along with four of its official impurities, including these two structurally distinct analogs, proving their different chromatographic retention and regulatory thresholds [2]. This confirms that analytical methods must be capable of resolving these two related substances, each requiring its own authenticated reference standard.

Impurity Profiling Chromatographic Separation Structural Analogs

Primary Application Scenarios for procuring cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol


Synthesis of the cis-Hydroxy Solifenacin N-Oxide Metabolite Reference Standard

This is the primary industrial and research application. As established in Section 3, this cis-isomer is the required intermediate for synthesizing the diastereomeric mixture of cis-Hydroxy Solifenacin N-Oxide (H953485) [1]. Procurement is essential for any laboratory tasked with creating an authentic reference standard of this metabolite for use in preclinical pharmacokinetic, metabolism, or impurity profiling studies of Solifenacin.

Pharmaceutical Impurity Profiling and Method Validation for Solifenacin Succinate

As Solifenacin Impurity 15, this compound is a mandatory reference standard for quality control laboratories developing and validating HPLC or HPTLC methods for Solifenacin Succinate API and finished dosage forms [1]. Its procurement is driven by the need to meet ICH Q3A guidelines, where accurate identification and quantification of a specific process-related impurity at or below the 0.10% threshold is a regulatory requirement for ANDA and DMF submissions [2].

Stability and Forced Degradation Studies on Solifenacin Drug Products

In stress testing and stability-indicating assay development, the cis-hydroxy impurity can be a potential degradation product. As shown by the stability-indicating HPTLC study [1], having an authenticated sample of this specific impurity allows analytical scientists to determine its relative retention time, establish system suitability parameters, and quantify its formation under oxidative or thermal stress conditions, thereby proving the stability and specificity of the analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1,2,3,4-Tetrahydro-1-phenyl-4-isoquinolinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.